molecular formula C10H22Cl2N2O2 B1448498 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride CAS No. 1461714-26-0

5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride

Cat. No.: B1448498
CAS No.: 1461714-26-0
M. Wt: 273.2 g/mol
InChI Key: FMMJUFUOEKNYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. The SDS for 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride is not available in the search results. Therefore, it is recommended to handle this compound with the general precautions used for handling chemicals in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated area .

Preparation Methods

The synthesis of 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-aminopiperidine with pentanoic acid under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-(4-Aminopiperidin-1-yl)pentanoic acid dihydrochloride can be compared with other similar compounds, such as:

    4-Aminopiperidine: A precursor in the synthesis of the compound.

    Pentanoic acid: Another precursor used in the synthesis.

    Other piperidine derivatives: Compounds with similar structures but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-(4-aminopiperidin-1-yl)pentanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c11-9-4-7-12(8-5-9)6-2-1-3-10(13)14;;/h9H,1-8,11H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMJUFUOEKNYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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